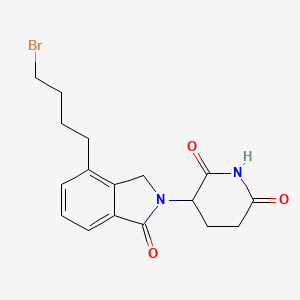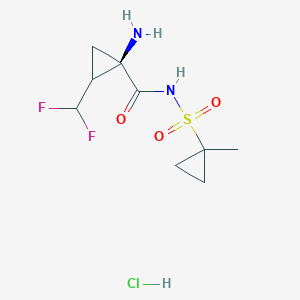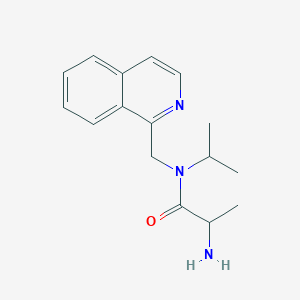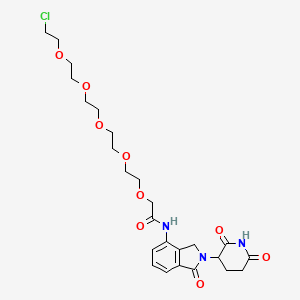
Phthalimidinoglutarimide-C4-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-C4-Br is a compound that belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products. This compound is characterized by the presence of a phthalimide core, a glutarimide moiety, and a bromine atom at the C4 position. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C4-Br typically involves the condensation of phthalic anhydride with primary amines to form the phthalimide coreThe reaction conditions often include the use of acetic acid as a solvent and a catalyst such as sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted reactions to enhance the reaction rate and yield. The use of environmentally benign catalysts and one-pot processes are preferred to ensure operational simplicity and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-C4-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and brominated compounds, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-C4-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its antiepileptic and anticancer properties.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of Phthalimidinoglutarimide-C4-Br involves its interaction with specific molecular targets and pathways. For instance, in its antiepileptic activity, the compound interacts with the GABA_A receptor, enhancing its inhibitory effects on neuronal activity. In anticancer applications, it may inhibit cell cycle progression by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Phthalimidinoglutarimide-C4-Br can be compared with other phthalimide derivatives such as thalidomide and lenalidomide. While these compounds share a similar core structure, this compound is unique due to the presence of the glutarimide moiety and the bromine atom at the C4 position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- Thalidomide
- Lenalidomide
- Pomalidomide
- N-phthaloylglycine derivatives
This compound stands out due to its specific modifications, making it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H19BrN2O3 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
3-[7-(4-bromobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H19BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10H2,(H,19,21,22) |
Clave InChI |
MTWOYKHJUFIAJL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)


![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)


![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)



